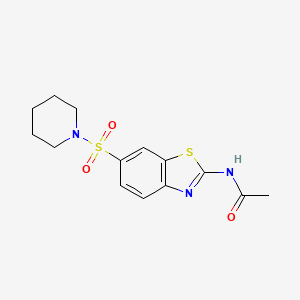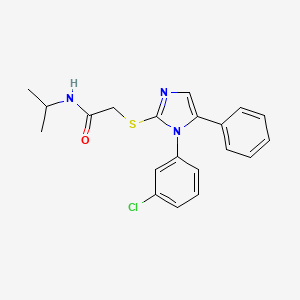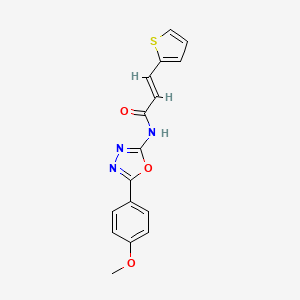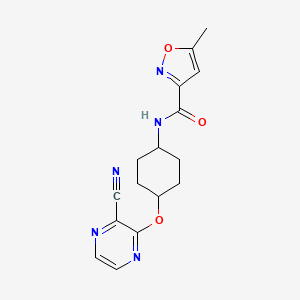
N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide, commonly known as PBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and biotechnology. PBA is a highly versatile molecule that can be synthesized using different methods, and its mechanism of action has been extensively studied.
Scientific Research Applications
PBA has been extensively studied for its potential applications in various fields, including medicine and biotechnology. PBA has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various diseases, including cancer, rheumatoid arthritis, and inflammatory bowel disease. PBA has also been used as a tool for the study of protein misfolding diseases, such as cystic fibrosis and Alzheimer's disease.
Mechanism of Action
PBA's mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of heat shock protein 90 (Hsp90), a chaperone protein that plays a crucial role in protein folding and stabilization. PBA has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
PBA has been shown to have a wide range of biochemical and physiological effects. PBA has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to induce the expression of anti-inflammatory cytokines, such as interleukin-10 (IL-10). PBA has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
PBA has several advantages for lab experiments, including its high solubility in water and its low toxicity. PBA is also relatively easy to synthesize, making it readily available for research purposes. However, PBA's mechanism of action is not fully understood, and its effects on different cell types and tissues are not well characterized. PBA's potential side effects and long-term effects are also not well understood.
Future Directions
There are several future directions for PBA research, including the development of more efficient synthesis methods, the characterization of PBA's effects on different cell types and tissues, and the identification of PBA's potential side effects and long-term effects. PBA's potential applications in the treatment of various diseases, including cancer and inflammatory diseases, also warrant further investigation. Additionally, the development of PBA derivatives with improved properties and efficacy is an area of active research.
Synthesis Methods
PBA can be synthesized using different methods, including the reaction of 2-aminobenzenethiol with chloroacetyl chloride, followed by reaction with piperidine and sulfonyl chloride. Another method involves the reaction of 2-aminobenzenethiol with chloroacetic acid, followed by reaction with piperidine and sulfonyl chloride. PBA can also be synthesized using a one-pot three-component reaction of 2-aminobenzenethiol, chloroacetyl chloride, and piperidine in the presence of triethylamine.
Properties
IUPAC Name |
N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-10(18)15-14-16-12-6-5-11(9-13(12)21-14)22(19,20)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXSJJVKOCQNSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-allyl-2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2883456.png)

![8-Anilino-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione](/img/structure/B2883459.png)

![6-Tert-butyl-2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2883461.png)

![2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2883466.png)

![5-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2883469.png)
![N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2883470.png)
![4-bromo-2-{(E)-[(3-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2883471.png)

![{5-[(5-fluoro-2-methylphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2883477.png)
